molecular formula C18H17NO2 B3010765 N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide CAS No. 1795194-61-4

N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide

Cat. No.: B3010765
CAS No.: 1795194-61-4
M. Wt: 279.339
InChI Key: MTBYBQSXCUSYAP-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide ( 1795194-61-4) is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33 g/mol . This naphthalene-carboxamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic uses. The compound features a naphthalene ring system, a scaffold recognized in medicinal chemistry as a versatile platform for its potential to interact with diverse biological targets . Specifically, naphthalene derivatives have been extensively investigated for their anti-proliferative properties against various cancer cell lines, including colorectal cancer . The structure incorporates a furan heterocycle, which may influence its physicochemical properties and bioavailability. Researchers exploring structure-activity relationships (SAR) of bioactive molecules or screening compound libraries for novel pharmacological activities may find this compound of significant interest. It is supplied with a guaranteed purity of 90% or higher . This product is strictly labeled "For Research Use Only" and is not for human, veterinary, or household use.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(10-14-8-9-21-12-14)19-18(20)17-7-6-15-4-2-3-5-16(15)11-17/h2-9,11-13H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYBQSXCUSYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the naphthalene moiety through a coupling reaction. The carboxamide group is then introduced via an amide formation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the furan ring yields furanones, while reduction of the carboxamide group produces amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide has shown promise as a lead compound for developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer treatments. The unique structural features of this compound, including the furan moiety and naphthalene backbone, contribute to its biological activity.

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance, studies have demonstrated that modifications to the carboxamide group enhance activity against yeast-like fungi and certain bacterial strains.

Compound Derivative Microbial Strain MIC (µg/mL) Activity Level
Derivative ACandida albicans8Moderate
Derivative BE. coli4High

Organic Synthesis

Role as a Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its furan moiety allows for oxidative dearomatization reactions, leading to the production of polyfunctionalized furans which are valuable in creating complex organic molecules.

Synthesis Pathway
The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Furan Ring: Utilizing Paal–Knorr synthesis.
  • Coupling Reactions: Engaging in electrophilic aromatic substitution to form the naphthalene structure.
  • Functionalization: Modifying the carboxamide group to enhance reactivity.

Biochemical Applications

Enantioselective Synthesis
this compound is utilized in the enantioselective synthesis of drug-like molecules such as 1-phenylpropan-2-amines. This process employs immobilized whole-cell biocatalysts with transaminase activity, achieving high conversion rates and enantiomeric excess.

Enantiomer Type Conversion (%) Enantiomeric Excess (%)
R-enantiomer89>99
S-enantiomer>48>95

Interaction Studies

Molecular Docking Analysis
Studies involving molecular docking have been conducted to understand the binding affinity of this compound to various biological targets, including enzymes involved in disease pathways. These studies provide insights into the compound's mechanism of action and guide further optimization for enhanced efficacy.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

  • The furan substituent in the target compound introduces a heterocyclic oxygen, which may reduce melting points compared to alkoxy-phenyl analogs (e.g., 11b at 95°C vs. 9a at 139°C) due to reduced symmetry and intermolecular hydrogen bonding .
  • Yields for similar compounds range from 55% to 86%, depending on substituent position and steric effects .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure

The compound can be described structurally as follows:

  • Furan moiety : A five-membered aromatic ring containing one oxygen atom.
  • Propan-2-yl side chain : A branched alkyl chain that enhances lipophilicity.
  • Naphthalene core : A fused double-ring system that contributes to its stability and biological activity.
  • Carboxamide group : Imparts polar characteristics, facilitating interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been associated with various pharmacological properties, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of furan, including those similar to this compound, exhibit significant antibacterial properties. For instance, a related furan derivative demonstrated an MIC (Minimum Inhibitory Concentration) against Escherichia coli at 64 µg/mL .
    • The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.
  • Anti-inflammatory Effects
    • Certain furan derivatives have been evaluated for their anti-inflammatory properties. Compounds with similar structures have shown COX-2 inhibitory activity comparable to known anti-inflammatory drugs like rofecoxib .
    • Inflammatory models in rats indicated that these compounds can significantly reduce inflammation markers.
  • Anticancer Activity
    • Preliminary studies suggest that this compound may exhibit anticancer properties. For example, furan derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
    • Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antibacterial Evaluation

A study investigated the antibacterial efficacy of a series of furan-based compounds against various pathogens. The results highlighted that compounds with structural similarities to this compound demonstrated:

CompoundMIC (µg/mL)Target Bacteria
Compound A64Escherichia coli
Compound B128Staphylococcus aureus
Compound C32Bacillus cereus

Case Study 2: Anti-inflammatory Activity

In an experimental model using carrageenan-induced inflammation in rats, several furan derivatives were tested:

CompoundInhibition (%)Reference Drug (Rofecoxib)
N-[1-(furan-3-y)propan-2-y]naphthalene-2-carboxamide7580
Compound D7078
Compound E6575

These results suggest significant anti-inflammatory potential for the compound under investigation.

The proposed mechanisms of action for the biological activities of N-[1-(furan-3-y)propan-2-y]naphthalene-2-carboxamide include:

  • Interaction with Enzymes : The carboxamide group may facilitate binding to enzyme active sites, inhibiting their function.
  • Membrane Disruption : The lipophilic nature of the naphthalene ring can integrate into bacterial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.

Q & A

Q. How to design degradation studies to assess long-term environmental impact?

  • Protocol :
  • Photolysis : Exclude UV light in stability studies ().
  • Hydrolysis : Test pH-dependent degradation (pH 3–9) at 25°C and 40°C.
  • Microbial Assays : Use soil slurry models to simulate biodegradation .

Notes

  • Contradictions in Evidence : While naphthalene derivatives are flagged for hepatic toxicity in , specific carboxamides (e.g., in ) show lower acute toxicity, emphasizing the need for substituent-specific studies.
  • Methodological Gaps : Limited data on enantiomeric purity; recommend chiral HPLC for compounds with stereocenters .

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